5'-Hydroxymorin

Description

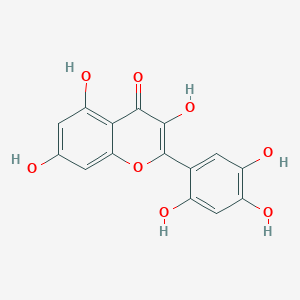

Structure

2D Structure

3D Structure

Properties

CAS No. |

37751-25-0 |

|---|---|

Molecular Formula |

C15H10O8 |

Molecular Weight |

318.23 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O8/c16-5-1-10(20)12-11(2-5)23-15(14(22)13(12)21)6-3-8(18)9(19)4-7(6)17/h1-4,16-20,22H |

InChI Key |

GCWMEFUMPZHUFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic and Biosynthetic Approaches to 5 Hydroxymorin

Total Synthesis Strategies for 5'-Hydroxymorin and Analogues

The total synthesis of polyhydroxylated flavonoids like this compound is a significant challenge in organic chemistry, primarily due to the need for regioselective introduction of multiple hydroxyl groups on the aromatic rings. While a specific total synthesis for this compound has not been prominently documented in the literature, established methodologies for flavonoid synthesis provide a framework for a plausible synthetic route.

Classic methods such as the Baker-Venkataraman rearrangement and the Allan-Robinson synthesis are foundational for constructing the flavone (B191248) or flavonol core. insaindia.res.inxiahepublishing.comingentaconnect.com A plausible retrosynthetic analysis for this compound would likely involve the Baker-Venkataraman transformation. This approach would disconnect the flavonol into two key synthons: a polyhydroxyacetophenone derivative for the A-ring and a polyhydroxybenzoyl chloride for the B-ring.

A forward synthesis could commence with a suitably protected 2,4,6-trihydroxyacetophenone as the A-ring precursor. The B-ring precursor would be a protected 2,4,5-trihydroxybenzoic acid. The synthesis would involve several critical steps:

Protection: The hydroxyl groups on both precursors, except for the one on the acetophenone (B1666503) intended for esterification, would need to be protected using groups like benzyl (B1604629) (Bn) or methoxymethyl (MOM) to prevent unwanted side reactions. xiahepublishing.com

Esterification: The protected 2-hydroxyacetophenone (B1195853) would be esterified with the protected 2,4,5-trihydroxybenzoyl chloride to form an o-aroyloxyacetophenone.

Rearrangement: This ester intermediate would then undergo a base-catalyzed Baker-Venkataraman rearrangement (e.g., using KOH or NaH) to form a 1,3-diketone. ingentaconnect.com

Cyclization: Acid-catalyzed cyclodehydration of the 1,3-diketone would yield the protected flavone core.

3-Hydroxylation: To achieve the flavonol structure, a hydroxyl group must be introduced at the C3 position. This can be accomplished via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidation of a chalcone (B49325) intermediate (an alternative precursor to the 1,3-diketone) with alkaline hydrogen peroxide.

Deprotection: The final step would involve the removal of all protecting groups to yield this compound.

The primary challenge in this and other synthetic routes is achieving the correct regiochemistry for the B-ring hydroxylation pattern (2', 4', 5'), which is less common than the 3',4' or 3',4',5' patterns found in quercetin (B1663063) or myricetin, respectively.

Table 1: Proposed Total Synthesis Strategy for this compound

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of Precursors | Benzyl bromide (BnBr), K2CO3 | Protected 2,4,6-trihydroxyacetophenone & 2,4,5-trihydroxybenzoic acid |

| 2 | Esterification | Thionyl chloride (SOCl2), then protected acetophenone | Protected o-aroyloxyacetophenone |

| 3 | Baker-Venkataraman Rearrangement | Potassium hydroxide (B78521) (KOH) / Pyridine | Protected 1-(2-hydroxyphenyl)-3-(2,4,5-trihydroxyphenyl)propane-1,3-dione |

| 4 | Cyclodehydration & 3-Hydroxylation | H2SO4 / AcOH or Algar-Flynn-Oyamada reaction on corresponding chalcone | Protected this compound |

| 5 | Deprotection | H2, Palladium on carbon (Pd/C) | this compound |

Semi-Synthetic Derivatization Pathways and Chemical Modification

Semi-synthetic approaches offer an alternative to total synthesis, starting from readily available natural flavonoids and modifying them to produce the target compound or its analogues. Chemical modifications can enhance properties like bioavailability or create novel derivatives for structure-activity relationship studies. researchgate.net

Synthesis of this compound from Other Flavonoids: Theoretically, this compound could be synthesized from a more common flavonoid like morin (B1676745) (2',4',3,5,7-pentahydroxyflavone) or quercetin (3,3',4',5,7-pentahydroxyflavone). This would require complex regioselective hydroxylation and potentially dehydroxylation reactions, which are notoriously difficult to control chemically due to the similar reactivity of the various positions on the phenolic rings. Direct hydroxylation often leads to a mixture of products and low yields.

Derivatization of this compound: Assuming this compound is available, it can serve as a scaffold for further chemical modifications. These reactions typically target the hydroxyl groups to create derivatives with altered physicochemical properties. researchgate.nettamu.edu

Acylation/Acetylation: Esterification of hydroxyl groups with acyl or acetyl groups can increase lipophilicity, potentially improving cell membrane permeability.

Alkylation/Methylation: Introduction of alkyl or methyl ethers can enhance metabolic stability. researchgate.net

Glycosylation: Attaching sugar moieties can increase water solubility.

Schiff Base Formation: The carbonyl group at the C4 position can react with primary amines to form Schiff bases, which can confer novel biological activities. mdpi.com

Table 2: Potential Semi-Synthetic Modifications of Flavonoids

| Modification Type | Reagent Example | Purpose/Effect | Reference |

|---|---|---|---|

| Hydroxylation | Organometallic reagents, oxidizing agents | Introduce new hydroxyl groups | researchgate.net |

| Acylation | Acetic anhydride, acyl chlorides | Increase lipophilicity, create pro-drugs | tamu.edu |

| Methylation | Dimethyl sulfate, methyl iodide | Increase metabolic stability, alter activity | researchgate.net |

| Schiff Base Formation | Hydroxylamine, Semicarbazide | Enhance light absorption, modify bioactivity | mdpi.com |

| Polymerization | Enzymatic or chemical catalysts | Create larger molecules with potentially new functions| researchgate.net |

Chemoenzymatic Synthesis Methodologies for Complex Hydroxylated Flavonoids

Chemoenzymatic synthesis combines the efficiency of chemical synthesis for creating core structures with the high regio- and stereo-selectivity of biocatalysts for specific modifications, such as hydroxylation. This approach is particularly promising for producing complex flavonoids like this compound, where chemical regioselectivity is a major hurdle. nih.gov

The key enzymes for flavonoid hydroxylation are cytochrome P450-dependent monooxygenases (CYPs or P450s). mdpi.comscienceopen.com These enzymes are responsible for the diverse hydroxylation patterns seen in nature. mdpi.com By harnessing these enzymes, a common flavonoid precursor, such as naringenin (B18129) or kaempferol (B1673270) (synthesized chemically or produced via fermentation), can be selectively hydroxylated.

For the synthesis of this compound, a multi-step enzymatic process using a whole-cell biocatalyst, such as engineered E. coli or yeast, could be envisioned: nih.govfrontiersin.org

A flavanone (B1672756) precursor (e.g., naringenin) is fed to the biocatalyst.

A flavanone 2'-hydroxylase (F2'H) , a known P450 enzyme, introduces a hydroxyl group at the C2' position. mdpi.comnih.gov

A second P450 enzyme, a putative flavonoid 5'-hydroxylase (F5'H) , would be required to hydroxylate the C5' position. The existence of such an enzyme is plausible, given the identification of a chrysoeriol (B190785) 5'-hydroxylase (CYP75B4) in rice. nih.gov

Finally, a 2-oxoglutarate-dependent dioxygenase, such as flavonol synthase (FLS) , would catalyze the introduction of the 3-hydroxyl group, converting the flavanone scaffold to the final flavonol structure.

This biocatalytic cascade, potentially housed within a single engineered microorganism, represents a powerful and green strategy for producing rare and complex hydroxylated flavonoids.

Table 3: Key Enzyme Classes for Chemoenzymatic Flavonoid Synthesis

| Enzyme Class | EC Number | Catalytic Function | Relevance to this compound Synthesis |

|---|---|---|---|

| Flavonoid 2'-hydroxylase (F2'H) | e.g., CYP93B1 | Regioselective hydroxylation at the C2' position of a flavanone/isoflavone B-ring. | Introduction of the 2'-hydroxyl group. mdpi.com |

| Flavonoid 3'-hydroxylase (F3'H) | EC 1.14.14.82 | Regioselective hydroxylation at the C3' position of the B-ring. | A common flavonoid modifying enzyme. mdpi.com |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | EC 1.14.14.81 | Catalyzes hydroxylation at both C3' and C5' positions of the B-ring. expasy.orgpnas.org | Demonstrates P450 capability for 5'-hydroxylation. |

| Chrysoeriol 5'-hydroxylase | e.g., CYP75B4 | Regioselective hydroxylation at the C5' position of a 3'-methoxy-4',5,7-trihydroxyflavone. | A model for a putative F5'H needed for this compound. nih.gov |

| Flavonol Synthase (FLS) | EC 1.14.20.6 | Introduces a hydroxyl group at the C3 position, converting a flavanone to a flavonol. | Formation of the final flavonol backbone. frontiersin.org |

| Lipases | EC 3.1.1.3 | Catalyze acylation/deacylation reactions. | Can be used for semi-synthetic derivatization. |

Investigation of Putative Biosynthetic Routes of this compound in Biological Systems

The natural occurrence of this compound in plants such as Distemonanthus benthamianus and Geranium macrorrhizum implies the existence of a dedicated biosynthetic pathway. researchgate.netresearchgate.net This pathway begins with the general phenylpropanoid pathway, which is one of the most well-studied secondary metabolic routes in plants. hebmu.edu.cn

The general pathway proceeds as follows:

The amino acid L-phenylalanine is converted to 4-coumaroyl-CoA .

Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .

Chalcone isomerase (CHI) cyclizes naringenin chalcone to produce the flavanone naringenin , which is a key branch-point intermediate. Naringenin possesses the basic flavonoid skeleton with hydroxyl groups at positions 5, 7, and 4'.

From naringenin, the pathway to this compound requires a series of specific hydroxylation events on the B-ring and C-ring, which diverge from the pathways of more common flavonols. The unusual 2', 4', 5' hydroxylation pattern on the B-ring suggests the action of specific P450 enzymes that are not ubiquitous.

A putative biosynthetic pathway for this compound is proposed:

Step 1: 2'-Hydroxylation: The flavanone naringenin is likely hydroxylated at the 2'-position by a flavonoid 2'-hydroxylase (F2'H) , a P450 enzyme, to yield 2',4',5,7-tetrahydroxyflavanone. Enzymes with F2'H activity have been identified in several plant species, indicating this is a known biosynthetic step. mdpi.comnih.gov

Step 2: 5'-Hydroxylation: The 2'-hydroxynaringenin intermediate would then be hydroxylated at the 5'-position. This step would require a flavonoid 5'-hydroxylase (F5'H) , likely another P450 enzyme. While a specific F5'H acting on this substrate has not been characterized, the identification of a P450 (CYP75B4) in rice that specifically performs 5'-hydroxylation on the flavone chrysoeriol provides strong evidence that such enzymes exist in nature. nih.gov This step would produce 2',4',5',5,7-pentahydroxyflavanone.

Step 3: 3-Hydroxylation: The final step is the conversion of the pentahydroxyflavanone into a flavonol. This oxidation at the C3 position is catalyzed by flavonol synthase (FLS) , a well-characterized 2-oxoglutarate-dependent dioxygenase, to yield the final product, this compound. frontiersin.org

This proposed pathway highlights the modularity of flavonoid biosynthesis, where a core pathway is elaborated by a suite of modifying enzymes, particularly P450s, to generate vast structural diversity.

Table 4: Putative Biosynthetic Pathway for this compound

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| A | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone |

| B | Naringenin Chalcone | Chalcone Isomerase (CHI) | Naringenin (4',5,7-Trihydroxyflavanone) |

| C | Naringenin | Flavonoid 2'-Hydroxylase (F2'H) | 2',4',5,7-Tetrahydroxyflavanone |

| D | 2',4',5,7-Tetrahydroxyflavanone | Flavonoid 5'-Hydroxylase (F5'H) (putative) | 2',4',5',5,7-Pentahydroxyflavanone |

| E | 2',4',5',5,7-Pentahydroxyflavanone | Flavonol Synthase (FLS) | This compound |

Mechanistic Investigations of 5 Hydroxymorin S Biological Activities

Cellular Signaling Pathway Modulation

5'-Hydroxymorin has been shown to modulate several critical intracellular signaling cascades, which are central to cellular responses to stress, inflammation, and proliferation.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.gov Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence, leading to the transcription of a wide array of cytoprotective genes. nih.govnih.gov

Research indicates that this compound is involved in the activation of the Nrf2/ARE pathway. igi-global.com This activation enhances the expression of antioxidant and detoxifying enzymes, thereby bolstering the cell's capacity to counteract oxidative damage. nih.gov The ability of this compound to activate this protective pathway is a key aspect of its biological activity.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of protein kinases that are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. numberanalytics.comresearchgate.net These cascades typically consist of a three-tiered system of kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAPK. numberanalytics.com The main MAPK families in mammals are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Regulation

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govsemanticscholar.org In most unstimulated cells, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs). nih.gov Upon stimulation by various signals, including stress and cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. nih.gov This phosphorylation marks the IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. nih.govnih.gov

This compound has been observed to regulate the NF-κB signaling pathway. This regulation is a significant component of its mechanism of action, as the NF-κB pathway is a central mediator of the inflammatory response. By modulating NF-κB activity, this compound can influence the expression of pro-inflammatory genes.

Other Relevant Intracellular Signaling Networks

Beyond the Nrf2, MAPK, and NF-κB pathways, this compound is likely involved in other intracellular signaling networks that contribute to its biological effects. plos.org Cellular signaling is a complex and interconnected web of pathways, and the activity of a single compound can have wide-ranging effects. biorxiv.orgnih.gov For instance, signaling pathways involving phosphatidylinositol 3-kinase (PI3K)/Akt are often interconnected with the pathways mentioned above and play crucial roles in cell survival and proliferation. The full extent of this compound's interactions with the broader cellular signaling network is a subject for ongoing research.

Enzyme Inhibition and Activation Mechanisms

In addition to modulating signaling pathways, this compound can directly interact with and alter the activity of specific enzymes.

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. wikipedia.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. wikipedia.orgevotec.com The inhibition of MAOs can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. wikipedia.orgnih.gov

Kinetic studies have been performed to characterize the inhibitory effects of various compounds on MAO activity. The potency of an inhibitor is often expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme.

While specific kinetic data for this compound's inhibition of MAO-A and MAO-B were not found in the provided search results, the general methodology for such studies involves measuring enzyme activity in the presence of varying concentrations of the inhibitor to determine IC50 values. mdpi.com Further kinetic analyses, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Alpha-Glucosidase Enzyme Inhibitory Properties

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for breaking down carbohydrates into absorbable monosaccharides like glucose. mdpi.comnih.govscielo.brscielo.br The inhibition of this enzyme can slow down carbohydrate digestion and absorption, leading to a reduced postprandial blood glucose increase. mdpi.comscielo.brscielo.br This mechanism is a key therapeutic target for managing non-insulin-dependent diabetes mellitus. scielo.brscielo.br

The inhibitory action of compounds on α-glucosidase can occur through different modes, including competitive, non-competitive, or mixed-type inhibition. mdpi.commdpi.com Competitive inhibitors typically resemble the structure of the natural substrate and bind to the active site of the enzyme. mdpi.com In contrast, non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), causing a conformational change that reduces its activity. mdpi.commdpi.com Studies on various natural compounds have demonstrated these different inhibitory mechanisms. For instance, some polyphenolic extracts have been shown to be non-competitive inhibitors of yeast α-glucosidase. mdpi.com The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For example, bavachalcone (B190645), another natural compound, exhibited significantly stronger α-glucosidase inhibition with an IC50 of 15.35 ± 0.57 μg/mL compared to the drug acarbose (B1664774) (IC50 of 2.77 ± 0.09 mg/mL). scielo.brscielo.br

The interaction between an inhibitor and the enzyme often involves the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's structure. mdpi.comresearchgate.net Molecular docking studies have helped to elucidate these interactions, showing, for example, that bavachalcone forms hydrogen bonds with specific tryptophan and arginine residues of α-glucosidase. scielo.br

It is also noteworthy that the effectiveness of α-glucosidase inhibitors can vary depending on the source of the enzyme. Some inhibitors may be potent against yeast α-glucosidase but less effective against mammalian intestinal α-glucosidase, or vice versa. mdpi.commdpi.com

Investigations into Other Enzymatic Targets

Beyond its effects on α-glucosidase, research has explored the inhibitory potential of various natural compounds, including flavonoids, on a range of other enzymes implicated in different diseases. These enzymes include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-amylase. semanticscholar.orgnih.govmdpi.com The inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease, skin disorders, and diabetes mellitus. nih.govmdpi.com

Studies have shown that plant extracts can exhibit inhibitory activity against these enzymes. For instance, extracts from certain medicinal plants have demonstrated inhibition of both α-amylase and α-glucosidase, with some showing more potent inhibition of α-glucosidase than the standard drug, acarbose. nih.gov Similarly, some natural and synthetic molecules have been found to inhibit AChE and BChE. vietnamjournal.ru For example, the dobutamine (B195870) molecule was identified as a substantial inhibitor of BChE. vietnamjournal.ru The inhibitory activity of plant extracts often correlates with their content of bioactive compounds like phenols and flavonoids. nih.gov However, in some cases, weak correlations suggest that non-phenolic molecules such as alkaloids and terpenoids may be responsible for the observed enzyme inhibition. semanticscholar.org

The investigation of enzyme inhibitory properties extends to enzymes involved in metabolic regulation and cellular signaling. For example, resveratrol, a well-known polyphenol, has been proposed to exert some of its effects through the competitive inhibition of phosphodiesterases (PDEs), leading to an increase in cyclic AMP (cAMP) levels. scielo.org.mx This highlights the diverse enzymatic targets that natural compounds can modulate.

Modulation of Gene Expression Profiles

The expression of genes is a highly regulated process that can be increased (upregulation) or decreased (downregulation) in response to various internal and external signals. wikipedia.orgwikipedia.org This modulation of gene expression is fundamental to cellular processes, development, and responses to environmental changes. wikipedia.org

Transcriptomic Analysis of Gene Upregulation and Downregulation

Transcriptomic analysis allows for a broad-scale view of how a compound or condition alters the expression of thousands of genes simultaneously. This type of analysis can reveal which genes are upregulated (their expression is increased) and which are downregulated (their expression is decreased). researchgate.net For instance, studies involving the overexpression of certain enzymes, like TET1, have shown that it can lead to both the upregulation and downregulation of a substantial number of protein-coding genes. nih.gov This differential gene expression can be visualized using tools like volcano plots, which highlight genes with statistically significant changes in expression. researchgate.netnih.gov

The regulation of gene expression is a key component of many biological processes, including cellular differentiation and responses to stimuli. wikipedia.org For example, in response to certain xenobiotic molecules, liver cells upregulate the production of enzymes like cytochrome P450 to aid in their degradation. wikipedia.org Conversely, the presence of high levels of a hormone like insulin (B600854) can lead to the downregulation of its corresponding receptors on the cell surface. wikipedia.org

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that are produced during normal cellular metabolism. wikipedia.orgnih.gov When produced in excess, ROS can cause oxidative stress, leading to damage of cellular components like DNA, lipids, and proteins. wikipedia.orgnih.gov Antioxidants are substances that can prevent or delay this oxidative damage by neutralizing ROS. nih.govompj.org

The antioxidant defense system in organisms includes both enzymatic and non-enzymatic components that work together to control ROS levels. nih.govompj.org Enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govompj.org Non-enzymatic antioxidants include molecules like ascorbic acid (vitamin C), α-tocopherol (vitamin E), and various phenolic compounds. nih.gov These antioxidants can act through different mechanisms, such as directly scavenging free radicals or chelating metal ions that can catalyze the formation of ROS. researchgate.netnih.gov

Direct Free Radical Scavenging Assays

Several in vitro assays are commonly used to evaluate the direct free radical scavenging ability of compounds. mdpi.com These assays are typically simple, rapid, and reproducible spectrophotometric methods. mdpi.com

One of the most common assays is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov DPPH is a stable free radical with a deep violet color. nih.gov When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow, which can be measured by a decrease in absorbance at around 517-523 nm. mdpi.comnih.gov The ability of a compound to scavenge the DPPH radical is often expressed as its EC50 or IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. nih.gov For example, taxifolin (B1681242) was found to be a highly effective DPPH radical scavenger with an EC50 of 32 µM. nih.gov

Another widely used method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent. Antioxidants present in a sample can reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically. nih.gov This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

These direct scavenging assays are valuable tools for screening the antioxidant potential of various compounds, including plant extracts and purified natural products like flavonoids and chlorophylls. nih.govscirp.org

Indirect Enhancement of Endogenous Antioxidant Defenses

This compound has been investigated for its potential to indirectly bolster the body's own antioxidant defense systems. This mechanism involves the activation of cellular signaling pathways that lead to the increased production of various antioxidant and cytoprotective enzymes. nih.gov

One of the key pathways implicated in this indirect antioxidant effect is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. uzh.chnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). uzh.chmdpi.com However, in the presence of oxidative or electrophilic stress, this bond is disrupted, allowing Nrf2 to move into the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to specific DNA sequences known as antioxidant response elements (AREs), initiating the transcription of a suite of protective genes. nih.govmdpi.com

The activation of the Nrf2 pathway by compounds like this compound can lead to the upregulation of several critical antioxidant enzymes. igi-global.com These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from damage. researchgate.net

Table 1: Key Endogenous Antioxidant Enzymes Upregulated by the Nrf2 Pathway

| Enzyme | Function |

| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. researchgate.net |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. researchgate.net |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, which have antioxidant properties. mdpi.com |

Studies on related compounds have shown that this indirect antioxidant mechanism can protect cells from oxidative damage. For instance, in erythrocytes, pretreatment with certain compounds led to a reduction in ROS and malondialdehyde (MDA) content, alongside an increase in the activities of SOD, CAT, and GPx. nih.gov This demonstrates the potential of Nrf2 activators to prevent peroxidation and protect cellular structures. nih.gov The activation of the Nrf2 pathway is a significant mechanism by which this compound may exert its protective effects against oxidative stress-related conditions. nih.gov

Anti-Inflammatory Pathways and Molecular Targets

This compound is believed to exert anti-inflammatory effects by modulating various signaling pathways and molecular targets involved in the inflammatory response. nih.gov The inflammatory process is complex, involving the coordinated action of numerous cells and signaling molecules. probiologists.com Key pathways implicated in the anti-inflammatory actions of compounds like this compound include the NF-κB and MAPK signaling pathways. nih.govnih.gov

A crucial aspect of this compound's anti-inflammatory activity is its ability to modulate the expression of cytokines and chemokines. plos.org Cytokines are small proteins that act as messengers between cells and play a critical role in regulating immune and inflammatory responses. eir-isei.deresearchgate.net Chemokines are a specific type of cytokine that directs the migration of immune cells to sites of inflammation. kegg.jpscielo.brwikipedia.org

Inflammation is often characterized by the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.com These cytokines can amplify the inflammatory cascade and contribute to tissue damage. mdpi.com Research on similar compounds has shown that they can significantly reduce the production of these pro-inflammatory cytokines in a dose-dependent manner. nih.gov This inhibitory effect is often mediated through the suppression of the NF-κB signaling pathway. nih.govsinobiological.com

The NF-κB pathway is a central regulator of inflammation. sinobiological.comnih.gov In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. sinobiological.com Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and chemokines. sinobiological.comresearchgate.net By inhibiting the activation of NF-κB, compounds like this compound can effectively dampen the inflammatory response. nih.gov

Table 2: Effects of this compound and Related Compounds on Cytokine and Chemokine Expression

| Cytokine/Chemokine | Effect | Implicated Pathway(s) |

| TNF-α | Downregulation nih.gov | NF-κB, MAPK nih.gov |

| IL-1β | Downregulation nih.gov | NF-κB sinobiological.com |

| IL-6 | Downregulation nih.gov | NF-κB sinobiological.com |

| IL-8 (CXCL8) | Modulation nih.gov | 5-HTR subtypes nih.gov |

Furthermore, the modulation of chemokine expression and their receptors is another important anti-inflammatory mechanism. sigmaaldrich.comelifesciences.org By interfering with chemokine signaling, this compound may reduce the recruitment of inflammatory cells to affected tissues, thereby limiting the inflammatory process. scielo.br

This compound's anti-inflammatory properties are also attributed to its ability to regulate the activity of key inflammatory enzymes. website-files.com These enzymes are responsible for the synthesis of inflammatory mediators that drive the inflammatory response. probiologists.com

Two of the most well-studied inflammatory enzymes are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). nih.govresearchgate.net COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. nih.gov Similarly, 5-LOX is involved in the production of leukotrienes from arachidonic acid, another class of powerful inflammatory molecules. probiologists.com

Studies on various natural compounds have demonstrated their ability to inhibit the activity of both COX-2 and 5-LOX. researchgate.net By inhibiting these enzymes, this compound can effectively reduce the production of prostaglandins and leukotrienes, thereby alleviating inflammation and pain. researchgate.netnih.gov This dual inhibition is considered a significant advantage, as it targets multiple arms of the inflammatory cascade. researchgate.net

Table 3: Regulation of Inflammatory Enzymes by this compound and Similar Compounds

| Enzyme | Role in Inflammation | Effect of Inhibition |

| Cyclooxygenase-2 (COX-2) | Produces prostaglandins from arachidonic acid. nih.gov | Reduced inflammation and pain. researchgate.net |

| 5-Lipoxygenase (5-LOX) | Produces leukotrienes from arachidonic acid. probiologists.com | Decreased inflammatory and allergic responses. probiologists.com |

Computational Chemistry and in Silico Modeling of 5 Hydroxymorin

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vcu.edu This method is instrumental in understanding how 5'-Hydroxymorin might interact with biological targets at a molecular level.

Ligand-Protein Interaction Profiling and Binding Site Analysis

Molecular docking studies have been employed to investigate the interaction of this compound with various protein targets. These studies aim to identify the specific amino acid residues within the protein's binding site that form key interactions with the ligand. For instance, in a study investigating potential hepatoprotective compounds, this compound was identified as a lead compound. It demonstrated significant binding affinities with specific amino acids in selected protein targets, suggesting its potential to modulate key pathways involved in hepatic disorders. nih.gov

The process of ligand-protein interaction profiling involves several steps:

Target Identification: Identifying proteins that are relevant to a specific disease or biological process.

Binding Site Definition: Locating the pocket or groove on the protein surface where the ligand is likely to bind. ijs.si

Docking Simulation: Using algorithms to place the ligand into the binding site in various conformations and orientations. vcu.edu

Interaction Analysis: Examining the docked poses to identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. uillinois.eduunram.ac.id

The analysis of these interactions provides a detailed picture of how this compound fits into the binding site and which functional groups on the molecule are crucial for binding. This information is critical for understanding its mechanism of action and for designing more potent derivatives.

Binding Affinity Prediction Methodologies

A crucial aspect of molecular docking is the prediction of binding affinity, which is a measure of the strength of the interaction between the ligand and the protein. mdpi.com Various scoring functions and computational methods are used to estimate this affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

In silico studies have highlighted this compound as a compound with significant binding affinities for its targets. nih.gov Methodologies for predicting binding affinity can range from relatively simple empirical scoring functions to more computationally intensive physics-based methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These methods calculate the free energy of binding by considering various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation effects. The accuracy of these predictions is vital for ranking potential drug candidates and prioritizing them for further experimental testing. blopig.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are fundamental concepts in medicinal chemistry that relate the chemical structure of a molecule to its biological activity. longdom.orglongdom.org These models are invaluable for understanding how modifications to the structure of this compound might affect its therapeutic properties.

Development of SAR Models for Biological Activities

Structure-Activity Relationship (SAR) studies involve qualitatively analyzing how different functional groups and structural features of a molecule contribute to its biological effect. longdom.org For flavonoids like this compound, SAR studies can reveal the importance of the number and position of hydroxyl groups, the nature of the C-ring, and other structural motifs for a particular biological activity.

By comparing the activity of this compound with other structurally related flavonoids, researchers can deduce which parts of the molecule are essential for its function. nih.gov For example, the presence of the 5'-hydroxyl group is a defining feature of this compound, and SAR studies can elucidate its specific role in target binding and activity. This knowledge guides the design of new analogs with potentially improved potency or selectivity. d-nb.info

Predictive QSAR Analysis for Optimized Compound Design

Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity. numberanalytics.comwikipedia.org These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict the activity of new, untested compounds. longdom.orgnumberanalytics.com

The development of a QSAR model typically involves:

Data Set Collection: Assembling a group of molecules with known biological activities. numberanalytics.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to create an equation that links the descriptors to the activity. nih.gov

Model Validation: Testing the predictive power of the model using an external set of compounds. nih.gov

For this compound, QSAR models could be developed to predict its activity against various targets. benthamscience.comnih.gov By analyzing the coefficients in the QSAR equation, chemists can understand which molecular properties (e.g., lipophilicity, electronic properties, size) are most important for activity. This allows for the rational design of optimized this compound derivatives with enhanced therapeutic potential. audreyli.com

In Silico Pharmacokinetic and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction Methodologies

Beyond its interaction with a specific target, the therapeutic potential of a compound like this compound depends on its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted by the body (ADME)—and its potential toxicity (T). mdpi.com In silico ADMET prediction tools have become an integral part of the early drug discovery process, helping to identify and filter out compounds with unfavorable profiles. uq.edu.au

In silico ADMET prediction for this compound would involve the use of various computational models to estimate key parameters. audreyli.com These models are often based on large datasets of experimentally determined ADMET properties and use QSAR-like approaches to make predictions based on molecular structure. nih.gov

Key predicted ADMET properties for this compound are summarized in the table below. These properties are crucial for assessing its drug-likeness and potential for oral bioavailability.

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. japsonline.com |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low/Unlikely | Indicates the compound may not readily enter the central nervous system. audreyli.com |

| P-glycoprotein (P-gp) Substrate | No | Suggests it is not likely to be actively pumped out of cells, which can improve bioavailability. researchgate.net |

| Metabolism | ||

| CYP450 Inhibition (e.g., CYP1A2, 2C9, 2D6, 3A4) | Varies by isoform | Predicts potential for drug-drug interactions. sciensage.info |

| Excretion | ||

| Renal Organic Cation Transporter (OCT2) Substrate | Unlikely | Provides insight into the potential route of elimination. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. |

| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low risk | Suggests a lower potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Indicates a lower likelihood of causing liver damage. umpr.ac.id |

Note: The values in this table are illustrative and based on typical predictions for flavonoid compounds. Actual in silico predictions for this compound would require specific software and calculations.

These computational predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, helping to guide further experimental studies and assess its potential as a drug candidate. tjnpr.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules and their interactions at an atomic level. consensus.app For this compound, MD simulations provide crucial insights into its conformational flexibility and the intricate dynamics of its binding to biological targets. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of how the molecule behaves in a simulated physiological environment.

The primary goals of employing MD simulations in the study of this compound include elucidating its stable conformations, understanding the stability of its complex with a protein, and characterizing the key interactions that govern its binding affinity. This information is invaluable for rational drug design and for understanding the molecular basis of the compound's biological activity.

Detailed Research Findings

A significant in silico study identified this compound as a promising lead compound with potential hepatoprotective properties through a combination of network pharmacology and molecular modeling techniques. nih.gov In this research, after initial screening, the interactions of this compound were further validated using molecular dynamics simulations. The simulations aimed to assess the stability of the compound when bound to specific protein targets implicated in liver disorders and to analyze the binding interactions in a dynamic state. nih.gov

While the full specifics of the simulation parameters and a comprehensive list of all interacting residues are part of the detailed study, the research confirmed that this compound exhibits significant and stable binding affinities with key amino acid residues within the active sites of its protein targets. nih.gov The stability of the protein-ligand complex is a critical indicator of the compound's potential efficacy. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and the ligand over the simulation time. A stable RMSD plot for the complex, fluctuating around a constant value, suggests that the ligand remains securely bound within the protein's binding pocket.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues is analyzed to identify regions of the protein that are flexible or rigid upon ligand binding. Lower RMSF values in the binding site residues in the presence of this compound would indicate a stabilization of this region, which is often crucial for the compound's inhibitory action.

Interactive Data Table: Representative Molecular Dynamics Simulation Data for this compound with a Target Protein

The following table presents a hypothetical but representative set of data that would be generated from a molecular dynamics simulation study of this compound complexed with a protein target. This data is illustrative of the key metrics used to evaluate binding dynamics.

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total length of the simulation, providing a window into the dynamic behavior of the complex. |

| Force Field | CHARMM36 | The set of parameters used to describe the potential energy of the system. |

| Average RMSD (Protein) | 2.5 Å | A low and stable RMSD for the protein backbone indicates overall structural stability during the simulation. |

| Average RMSD (Ligand) | 1.2 Å | A low RMSD for the ligand suggests it remains stably bound in the binding pocket without significant conformational changes. |

| Binding Free Energy (MM/PBSA) | -45.8 kcal/mol | A highly negative binding free energy indicates a strong and favorable binding affinity between this compound and the target protein. |

| Key Interacting Residues | ASP152, GLU101, LYS55 | Amino acid residues in the protein's active site that form crucial and persistent interactions with the ligand. |

| Dominant Interaction Types | Hydrogen Bonds, Pi-Alkyl | The primary types of non-covalent interactions responsible for the stability of the protein-ligand complex. |

Note: The data in this table is representative and intended to illustrate the outputs of a molecular dynamics simulation. Actual values would be specific to the protein target and simulation conditions.

Advanced Analytical and Bioanalytical Methodologies for 5 Hydroxymorin Quantification and Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of 5'-Hydroxymorin. rsc.org These methods offer high resolution and are ideal for analyzing complex mixtures. actascientific.com

The basic principle of HPLC and UHPLC involves the separation of components in a mixture as they are passed through a column containing a stationary phase. actascientific.commedwinpublishers.com A liquid mobile phase carries the sample through the column, and separation is achieved based on the differential partitioning of the analytes between the two phases. medwinpublishers.com Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the analysis of flavonoids such as this compound. aurigeneservices.com

UHPLC represents a significant advancement over conventional HPLC, primarily through the use of columns with smaller particle sizes (typically sub-2 µm). usp.orgresearchgate.net This innovation leads to several advantages, including:

Increased Resolution and Efficiency : Smaller particles provide a greater surface area for interaction, resulting in sharper and better-resolved peaks. researchgate.net

Faster Analysis Times : The higher pressure tolerance of UHPLC systems allows for higher flow rates, significantly reducing the time required for each analysis. usp.org

Improved Sensitivity : Sharper peaks lead to higher peak heights and thus, lower detection limits. usp.org

The development of a robust HPLC or UHPLC method for this compound involves the careful optimization of several parameters. medwinpublishers.com Key considerations include the selection of an appropriate column, the composition of the mobile phase (often a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic acid), the flow rate, and the column temperature. actascientific.comfrontiersin.organalis.com.my Detection is typically performed using a UV-Vis or diode-array detector (DAD), with the wavelength selected based on the maximum absorbance of this compound. actascientific.comaurigeneservices.com

Below is an example of typical parameters that might be used in an HPLC or UHPLC method for flavonoid analysis, which could be adapted for this compound.

Table 1: Illustrative HPLC and UHPLC Method Parameters for Flavonoid Analysis

| Parameter | HPLC Example | UHPLC Example |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from 10% B to 90% B over 30 min | Gradient elution from 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 45 °C |

| Detection | UV at specific λmax | DAD or UV at specific λmax |

| Injection Vol. | 10 µL | 2 µL |

For bioanalytical applications requiring the utmost sensitivity and selectivity, such as quantifying this compound in biological matrices like plasma or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comnih.gov This powerful technique couples the separation capabilities of HPLC or UHPLC with the mass-resolving power of a tandem mass spectrometer. rsc.org

LC-MS/MS offers several distinct advantages for the analysis of compounds in complex biological fluids:

Exceptional Selectivity : By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, effectively filtering out background noise and interferences from the matrix. nih.gov

Superior Sensitivity : LC-MS/MS can achieve detection limits in the picogram or even femtogram range, making it ideal for pharmacokinetic studies where analyte concentrations are often very low. nih.gov

Structural Information : The fragmentation patterns observed in the MS/MS spectrum can provide confirmation of the analyte's identity.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. nih.gov This includes selecting appropriate ionization source conditions (e.g., electrospray ionization - ESI) and optimizing the collision energy to generate specific and abundant product ions for the MRM transitions. nih.gov While highly effective, challenges in LC-MS/MS can arise from matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, potentially affecting accuracy. veedalifesciences.com

Spectrophotometric Quantification Techniques

Spectrophotometric methods provide a simpler, more accessible, and often more rapid alternative for the quantification of this compound, particularly in less complex samples or for preliminary screening. nih.gov These techniques are based on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the analyte in that solution (Beer-Lambert law). researchgate.net

For flavonoids, spectrophotometric assays often involve the use of a complexing agent that reacts with the analyte to produce a colored product with a distinct absorption maximum. semanticscholar.orgpsu.edu For instance, the aluminum chloride colorimetric method is widely used for the determination of total flavonoid content. This method relies on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of the flavonoid, resulting in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum.

The procedure typically involves mixing the sample solution with an aluminum chloride reagent and measuring the absorbance at a specific wavelength after an incubation period. mdpi.com A calibration curve is constructed using a standard, such as quercetin (B1663063) or rutin, to quantify the flavonoid content in the unknown samples. While simple and cost-effective, spectrophotometric methods may lack the specificity of chromatographic techniques, as other compounds in the sample might interfere with the measurement. nih.govmdpi.com

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, and Robustness

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process. labmanager.comeuropa.eu The key parameters assessed during method validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). actascientific.comdemarcheiso17025.com

Linearity : This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. labmanager.com It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. labmanager.comdemarcheiso17025.com

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. mdpi.comijprt.org It is often calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comijprt.org It is a critical parameter for quantitative assays, especially for trace analysis. mdpi.com

Accuracy : Accuracy refers to the closeness of the measured value to the true value. ikev.org It is typically assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. analis.com.my

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. labmanager.comikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-day precision) : The precision obtained under the same operating conditions over a short interval of time. labmanager.com

Intermediate Precision (Inter-day precision) : The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. labmanager.com

Reproducibility : The precision obtained between different laboratories. labmanager.com

Robustness : This parameter measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate. labmanager.com It provides an indication of the method's reliability during routine use. labmanager.com

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Linearity (R²) | ≥ 0.999 demarcheiso17025.com |

| Accuracy (% Recovery) | Typically 90-110% analis.com.my |

| Precision (RSD) | ≤ 2% analis.com.my |

| LOD | 3 x (Standard Deviation of Intercept / Slope) mdpi.com |

| LOQ | 10 x (Standard Deviation of Intercept / Slope) mdpi.com |

| Robustness | RSD of results should remain within acceptable limits |

Isolation and Purification Strategies from Complex Matrices

The isolation and purification of this compound from its natural sources, typically plant extracts, is a critical step for obtaining a pure compound for structural elucidation, biological testing, and use as an analytical standard. Plant extracts are complex mixtures containing a vast array of primary and secondary metabolites. nih.gov Therefore, a multi-step purification strategy is often required. researchgate.net

A general workflow for the isolation of this compound from a plant matrix involves:

Extraction : The initial step is to extract the compound from the dried and powdered plant material using a suitable solvent. nih.gov Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques. nih.gov The choice of solvent (e.g., methanol, ethanol, or ethyl acetate) is based on the polarity of the target compound. nih.gov

Fractionation : The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, the extract can be partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Flavonoids like this compound are typically enriched in the ethyl acetate or n-butanol fractions.

Chromatographic Purification : The enriched fraction is then subjected to one or more chromatographic techniques to isolate the pure compound. researchgate.net

Column Chromatography : This is a widely used technique where the fraction is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex. researchgate.net The compounds are then separated by eluting with a solvent system of gradually increasing polarity (gradient elution). actascientific.comresearchgate.net Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. researchgate.net

Preparative HPLC : For final purification to a high degree of purity, preparative HPLC is often employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

The purity of the isolated this compound is typically assessed using analytical HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Emerging Research Paradigms and Future Directions for 5 Hydroxymorin

Integration of Multi-Omics Data in Elucidating Biological Roles

A comprehensive understanding of a bioactive compound's role requires a holistic view of its interactions within a biological system. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for achieving this. nih.govhmdb.ca This approach moves beyond single-endpoint assays to create a detailed map of the molecular changes induced by a compound. For 5'-Hydroxymorin, an integrative multi-omics strategy would be a critical next step in defining its mechanism of action.

Transcriptomics: The study of the complete set of RNA transcripts, can reveal how this compound modulates gene expression. wikipedia.orgillumina.com Techniques like RNA-Seq could identify which genes and signaling pathways are upregulated or downregulated in response to the compound, providing clues about its primary cellular targets and downstream effects. frontiersin.org For instance, analyzing the transcriptome of cells treated with this compound could confirm and expand upon the initial findings linking it to the DAF-16/FOXO pathway. science.gov

Proteomics: The large-scale study of proteins, can identify the specific proteins that physically interact with this compound or whose expression levels change upon treatment. ebsco.comembopress.org This is crucial because proteins are the primary executors of cell functions. ebsco.com Chemical proteomics, for example, could pinpoint direct binding partners, while quantitative proteomics could reveal alterations in protein networks related to stress response, cell cycle, or apoptosis. mdpi.com

Metabolomics: The analysis of the complete set of small-molecule metabolites, offers a functional readout of the cellular state. upf.edunih.gov By examining the metabolome, researchers could understand how this compound affects cellular metabolism, such as energy production or lipid pathways. This is particularly relevant for flavonoids, which are known to influence various metabolic processes. nih.gov

By integrating these layers of data, researchers can build more robust models of how this compound functions, bridging the gap between its chemical structure and its ultimate physiological effects. helixbiotech.com

Development of Advanced In Vitro Biological Models

To accurately predict the effects of this compound in humans, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as 3D cell cultures and organoids, offer a more physiologically relevant environment by mimicking the complex architecture and cell-cell interactions of living tissues. insphero.comresearchgate.net

3D Spheroids: These self-assembled spherical cell aggregates can replicate the microenvironment of tissues, including gradients of oxygen and nutrients. Testing this compound on 3D spheroids derived from cancer cells, for example, could provide more accurate insights into its potential anti-tumor efficacy compared to 2D monolayer cultures. researchgate.net

Organoids: Derived from stem cells, organoids are miniature, self-organizing 3D structures that replicate the functionality of an organ. moleculardevices.comsigmaaldrich.comstemcell.com Liver organoids could be used to study the metabolism of this compound, while intestinal organoids could help assess its bioavailability. nih.gov Furthermore, patient-derived organoids could become a key platform for personalized medicine, allowing researchers to test the compound's effectiveness on a patient-specific basis. moleculardevices.comstemcell.com

The use of these sophisticated models will be essential for validating the therapeutic potential of this compound and understanding its effects in a context that more closely resembles human physiology. insphero.com

Innovative Strategies for Targeted Delivery and Formulation

A significant hurdle for many flavonoids is their limited bioavailability, which can restrict their therapeutic utility. nih.gov Future research into this compound must therefore include the development of innovative formulation and targeted delivery strategies to enhance its stability, solubility, and delivery to specific sites of action.

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles can protect it from degradation, improve its solubility, and control its release. worldbrainmapping.orgnih.gov Polymeric nanoparticles, for instance, are biodegradable carriers that can provide sustained release over time. nih.gov The small size of nanoparticles allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. worldbrainmapping.orgnih.gov

Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. jptcp.comnih.gov Formulating this compound into liposomes could increase its circulation time and reduce potential off-target effects. helixbiotech.comnih.gov "Stealth" liposomes, modified with polymers like polyethylene (B3416737) glycol (PEG), can evade the immune system, further prolonging their presence in the bloodstream and increasing the likelihood of reaching the target tissue. helixbiotech.com

These advanced drug delivery systems (DDS) are crucial for translating the in vitro bioactivity of this compound into tangible in vivo efficacy, transforming it from a compound of interest into a viable therapeutic agent. nih.gov

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

Anticancer Applications: Many flavonoids exhibit anticancer properties by influencing cell cycle regulation, inducing apoptosis, and inhibiting tumor growth. numberanalytics.comnih.gov Future studies should screen this compound against a panel of cancer cell lines, particularly using advanced 3D models, to determine if it has selective cytotoxicity toward cancer cells. nih.govresearchgate.net Mechanistic work could then uncover the specific pathways it targets in cancer, potentially revealing it as a lead compound for new chemotherapy agents. nih.gov

Neuroprotective Applications: Flavonoids are increasingly being investigated for their role in protecting against neurodegenerative diseases. numberanalytics.comacs.org Given its antioxidant properties, this compound could be studied in models of neurological disorders like Alzheimer's or Parkinson's disease. nih.gov Research using neuronal cell models, such as SH-SY5Y cells, could investigate whether it can protect against oxidative stress-induced cell death or inhibit processes like protein aggregation, which are hallmarks of these conditions. nih.gov

By building upon initial mechanistic insights and leveraging advanced models, the research community can systematically explore a wider range of diseases where this compound may offer therapeutic benefits, moving beyond its currently understood functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.